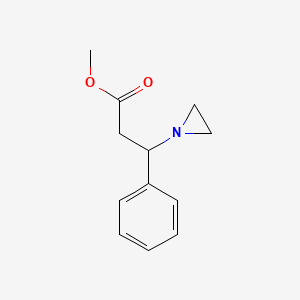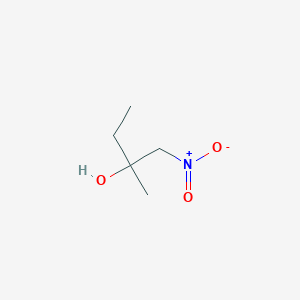
2-Butanol, 2-methyl-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 2-methyl-1-nitro- is an organic compound with the molecular formula C5H11NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-1-nitro- typically involves the nitration of 2-methyl-2-butanol. This can be achieved by reacting 2-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of 2-Butanol, 2-methyl-1-nitro- may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety, as the exothermic nature of nitration reactions can be managed more effectively.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 2-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 2-Methyl-2-nitrobutanone.
Reduction: 2-Methyl-2-aminobutanol.
Substitution: 2-Methyl-2-nitrobutyl chloride.
Aplicaciones Científicas De Investigación
2-Butanol, 2-methyl-1-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nitro group-containing compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 2-methyl-1-nitro- involves its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, depending on the specific application or reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the nitro group.
2-Nitro-1-butanol: Similar but with the nitro group on a different carbon.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone.
Uniqueness
2-Butanol, 2-methyl-1-nitro- is unique due to the combination of its nitro and hydroxyl groups on a butanol backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
22916-76-3 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-3-5(2,7)4-6(8)9/h7H,3-4H2,1-2H3 |
Clave InChI |
BFXVQEIWGOVPRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


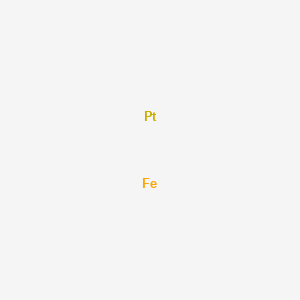
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
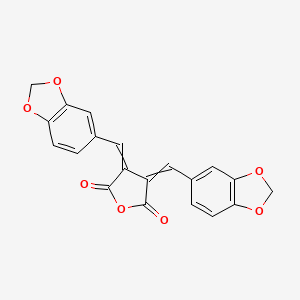
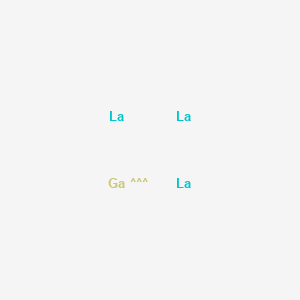
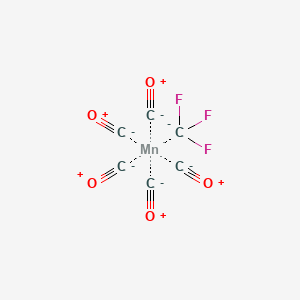

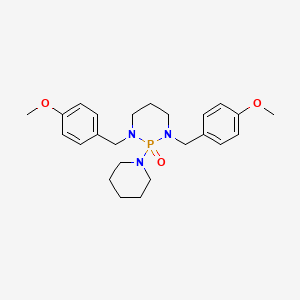
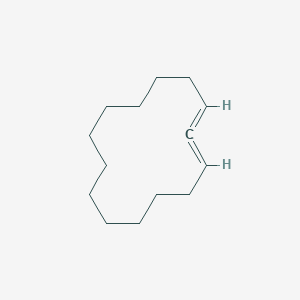
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
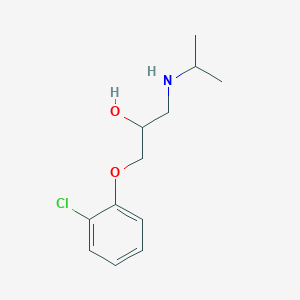
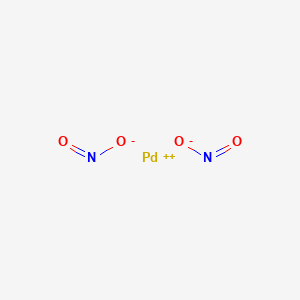
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)

